N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl group at position 1 and a 2,4,6-trimethylbenzenesulfonamide moiety at position 7. This compound is structurally characterized by its hybrid heterocyclic system, combining the electron-rich furan ring, the partially saturated quinoline core, and the sterically hindered trimethylbenzene sulfonamide group.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-12-16(2)22(17(3)13-15)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZCFSFJLLYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions:
Formation of Tetrahydroquinoline: : Tetrahydroquinoline is synthesized through the catalytic hydrogenation of quinoline.
Attachment of Furan Carbonyl Group: : The furan-2-carbonyl group is introduced via an acylation reaction using furan-2-carbonyl chloride in the presence of a base.
Sulfonation: : The 2,4,6-trimethylbenzene-1-sulfonyl group is added through a sulfonation reaction using sulfonyl chloride.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, often employing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions—such as temperature, solvent choice, and catalyst use—is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups or to cleave existing ones.
Reduction: : Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: : Various nucleophilic and electrophilic substitutions can occur on the functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed: The specific products formed depend on the reaction conditions, but may include various functionalized tetrahydroquinolines and sulfonamides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide has a wide range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: : Studied for its potential as a pharmacophore in drug discovery.
Medicine: : Investigated for its anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its application:
Pharmacological Effects: : It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.
Pathways Involved: : Its effects are often mediated through pathways involving oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally analogous sulfonamide-tetrahydroquinoline derivatives, such as N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide (). Key differences and implications are outlined below:
Structural Variations
Electronic and Steric Effects
- Trimethyl vs. Nitro Group: The 2,4,6-trimethyl substituents on the benzene ring are electron-donating, increasing lipophilicity and steric bulk.
Predicted Physicochemical Properties
Hypothetical Bioactivity
- Reference Compound : Stronger electrostatic interactions with charged residues in enzymes (e.g., kinases, proteases) due to nitro group polarity .
Research Implications
While the reference compound () has documented availability for research, the target compound’s structural modifications suggest divergent pharmacological profiles. For instance:
- The trimethylbenzene sulfonamide may improve metabolic stability compared to nitro-substituted analogs, which are prone to nitro-reductase activity.
- The 7-yl substitution could reduce steric clashes in certain protein-binding sites compared to 6-yl derivatives.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure that integrates a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4S. The structural features that contribute to its biological activity include:
- Furan-2-carbonyl group : Known for its role in various biological interactions.
- Tetrahydroquinoline moiety : Associated with diverse pharmacological effects.
- Sulfonamide group : Commonly found in many therapeutic agents.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 358.40 g/mol |
| LogP | 3.792 |
| Polar Surface Area | 66.406 Ų |
Biological Activity
Research indicates that the compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance:
- 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] : Demonstrated effectiveness against bacterial strains with an IC50 value indicative of its potency.
Anticancer Potential
The sulfonamide group has been linked to anticancer activity in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- N-(furan-2-carbonyl)-aniline : An analogue that exhibited anticancer properties through apoptosis induction in cancer cell lines.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes critical for tumor growth.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydroquinoline exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Research involving sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines with low IC50 values (e.g., below 10 µM) suggesting potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
